Cas no 2172437-94-2 (4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid)

4-(2-{[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid is a specialized Fmoc-protected thioether derivative used in peptide synthesis and bioconjugation. Its key structural features include an Fmoc-protected amine for orthogonal deprotection, a thioether linkage for stable conjugation, and a carboxyl group for further functionalization. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc chemistry protocols. The methyl-substituted benzoic acid moiety enhances solubility in organic solvents, facilitating handling. Its design allows for selective modification of peptides or biomolecules, making it useful in the development of drug conjugates and labeled probes. The product is characterized by high purity and stability under typical synthesis conditions.
4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid structure
2172437-94-2 structure
Product Name:4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid
CAS No:2172437-94-2
MF:C27H26N2O5S
MW:490.570745944977
CID:6181277
PubChem ID:165535896
Update Time:2025-10-29

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2172437-94-2
    • 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid
    • EN300-1515029
    • Inchi: 1S/C27H26N2O5S/c1-17-14-18(10-11-19(17)26(31)32)29-25(30)16-35-13-12-28-27(33)34-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14,24H,12-13,15-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: MZXBLKLQVFLGOY-UHFFFAOYSA-N
    • SMILES: S(CC(NC1=CC=C(C(=O)O)C(C)=C1)=O)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 490.15624311g/mol
  • Monoisotopic Mass: 490.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 130Ų

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid Pricemore >>

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4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid Related Literature

Additional information on 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid

Introduction to 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid (CAS No. 2172437-94-2)

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid, identified by its CAS number 2172437-94-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core substituted with a complex amide and sulfanyl functional group. The presence of a 9H-fluoren-9-ylmethoxy moiety further enhances its molecular complexity, making it a subject of interest for researchers exploring novel chemical entities.

The structural motif of 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid is notable for its potential biological activity. The benzoic acid scaffold is well-documented for its role in various pharmacological applications, while the amide and sulfanyl groups introduce additional functionalities that can modulate interactions with biological targets. Specifically, the (9H-fluoren-9-yl)methoxy substituent not only contributes to the steric and electronic properties of the molecule but also suggests possible applications in drug design due to the unique electronic characteristics of the fluorene system.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage complex molecular architectures to achieve high selectivity and efficacy. The compound 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid (CAS No. 2172437-94-2) exemplifies this trend, as its multifaceted structure offers opportunities for customization in drug development. Researchers have been exploring its potential as a lead compound in the synthesis of targeted therapeutics, particularly in areas such as oncology and inflammation.

One of the most compelling aspects of this compound is its ability to serve as a precursor for more complex derivatives. The amide and sulfanyl functionalities provide handles for further chemical modification, allowing chemists to fine-tune properties such as solubility, metabolic stability, and binding affinity. This flexibility has made 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid (CAS No. 2172437-94-2) a valuable tool in medicinal chemistry research.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced bioavailability and metabolic stability. The (9H-fluoren-9-yl)methoxy group in this molecule aligns with this trend, offering potential advantages over non-fluorinated analogs. Additionally, the sulfanyl moiety has been shown to contribute to protein binding interactions, which can be crucial for drug efficacy. These features make 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid (CAS No. 2172437-94-2) an attractive candidate for further investigation.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the (9H-fluoren-9-yl)methoxy group, for instance, necessitates careful selection of reaction conditions to avoid side products. Similarly, the formation of the amide bond and the sulfanyl group requires optimization to maximize efficiency. These synthetic challenges underscore the complexity of working with molecules like 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid (CAS No. 2172437-94-2), but also highlight its significance as a building block for more advanced chemical entities.

In conclusion, 4-(2-{[2-({[(9H-fluoren-9-ylmethoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-2-methylbenzoic acid (CAS No. 2172437-94-2) represents a promising chemical entity with significant potential in pharmaceutical research. Its intricate structure, combined with its functional diversity, makes it a valuable asset for drug discovery efforts aimed at addressing complex diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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